3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-(azetidin-3-yloxymethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C6H9N3O2/c1-5(2-7-1)10-3-6-8-4-11-9-6/h4-5,7H,1-3H2 |
InChI Key |
GLTQAYFRBWNFFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=NOC=N2 |
Origin of Product |
United States |
Preparation Methods
Core Synthesis of 1,2,4-Oxadiazole
The foundational step in preparing 3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole is synthesizing the oxadiazole ring. The predominant methods are:
Heterocyclization of Amidoximes with Carboxylic Acid Derivatives:
This approach, pioneered by Tiemann and Krüger, involves reacting amidoximes with acyl chlorides or activated carboxylic acids (e.g., esters, anhydrides). Catalysts like tetrabutylammonium fluoride (TBAF) or pyridine enhance yields.
Reaction scheme:Amidoxime + Acyl chloride → 1,2,4-Oxadiazole1,3-Dipolar Cycloaddition of Nitrile Oxides with Nitriles:
This method involves generating nitrile oxides in situ and cycloadding with nitriles. However, limitations include poor reactivity of nitriles and side product formation, such as 1,2,5-oxadiazoles.
Research data:Microwave-Assisted Cyclization:
Recent advances include microwave irradiation facilitating rapid cyclization of acyl hydrazides or related intermediates, significantly reducing reaction times and improving yields.
Incorporation of the Azetidin-3-yloxy Methyl Group
The key challenge is attaching the azetidin-3-yloxy methyl moiety to the oxadiazole core. This typically involves:
Pre-Functionalized Precursors:
Synthesizing a suitable azetidin-3-yloxy methyl derivative with reactive functional groups (e.g., halides, esters, or amines) that can be coupled to the oxadiazole ring.Post-Synthetic Modification:
The oxadiazole ring, bearing reactive positions (such as at the 3-position), can undergo nucleophilic substitution or coupling reactions with azetidinyl derivatives.
- Recent studies have employed nucleophilic substitution reactions where the oxadiazole intermediate with a leaving group (e.g., halogen) reacts with azetidin-3-yloxy methyl derivatives under mild conditions to afford the target compound.
- Alternatively, click chemistry or amide coupling reactions, utilizing coupling reagents like EDC·HCl or TBTU, have been effective for attaching the azetidin-3-yloxy methyl group.
Proposed Synthetic Route for 3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole
Based on the literature, a plausible synthetic pathway involves:
Research Data and Yields
Summary of Preparation Strategies
- The heterocyclization of amidoximes with activated carboxylic acids or esters remains the most reliable and scalable method for synthesizing the oxadiazole core.
- Microwave-assisted reactions and one-pot procedures have significantly improved yields and reduced reaction times.
- The attachment of the azetidin-3-yloxy methyl group is best achieved via nucleophilic substitution on a suitably functionalized oxadiazole intermediate.
- Optimization of reaction conditions, such as solvent choice, temperature, and catalysts, is critical for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the azetidine ring .
Scientific Research Applications
Unfortunately, the search results do not contain specific information about the applications of the compound "3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole". However, the search results do provide information about the applications of oxadiazole derivatives in general, which may be relevant to your research.
Oxadiazoles in Drug Discovery
Oxadiazoles are heterocyclic aromatic compounds with a wide range of applications in various scientific fields, including the pharmaceutical industry and drug discovery . They exist in four isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . The 1,2,3 and 1,2,5 isomers are unstable and undergo ring-opening reactions, while 1,2,4-oxadiazoles and 1,3,4-oxadiazoles are more stable and widely used in medicinal chemistry .
Anticancer Agents
Cancer affects millions of people worldwide, making the discovery of new treatments a critical need . Research has shown that some oxadiazole derivatives possess potent anticancer properties . For example, bis-1,2,4-oxadiazole-fused-benzothiazole derivatives have demonstrated activity against various cancer cell lines . In one study, analogs 11a and 11b showed comparable or slightly lower potency than combretastatin-A4, a phosphate-based anticancer drug . Analog 11a exhibited high activity against the A549 cell line, while analog 11b showed higher activity against MCF-7, A375, and HT-29 cell lines . Additionally, the presence of electron-donating groups was found to improve activity .
Another study reported the synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, which showed moderate activity against a panel of 11 cancer cell lines . This compound was used as a precursor for synthesizing novel compounds with greater antiproliferative activities .
Antimicrobial Activity
1,3,4-oxadiazole derivatives have been investigated for their antimicrobial activity, including antibacterial, antifungal, and antiviral properties . These derivatives have shown broad-spectrum antimicrobial activity and can be synthesized through various methods, such as the reaction between acid hydrazides and acid chlorides, followed by cyclization using dehydrating agents . The introduction of substituents at specific positions, such as the 2 and 5 positions in 1,3,4-oxadiazoles, can enhance their antimicrobial and antifungal properties .
Other Activities
In addition to anticancer and antimicrobial activities, oxadiazole derivatives have demonstrated a range of other biological activities, including anti-inflammatory, analgesic, anti-convulsant, antioxidant, and anti-diabetic effects . The incorporation of the 1,3,4-oxadiazole moiety into existing medications has shown potential in addressing toxicity, side effects, and drug resistance associated with current therapies .
Table 1: Examples of Oxadiazole Derivatives and Their Anticancer Activity
Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. N/A indicates that the IC50 value was not available in the cited source.
Mechanism of Action
The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Pharmacological Activity
Antiviral Agents
- 3-((3-(p-Tolyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole (): This analog exhibited significant anti-HIV-1 activity (100% inhibition at non-cytotoxic concentrations) in TZM-bl and CEM-GFP cell lines. The isoxazole substituent enhances π-π stacking with viral protease active sites.
- Pyridinyl-substituted 1,2,4-oxadiazoles ():
Substitution at the 3-position of the oxadiazole with pyridinyl groups (e.g., compound 23 ) showed equipotent antiviral activity compared to parent compounds. However, pyrimidine or pyridazine substitutions reduced potency due to increased steric hindrance .
Key Insight : The azetidine group in 3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole may improve solubility and reduce cytotoxicity compared to bulkier aromatic substituents, though this requires experimental validation.
Insecticidal Agents
- Anthranilic diamide analogs with 1,2,4-oxadiazoles ():
Compound 3IIl demonstrated an LC50 of 0.20 mg L<sup>−1</sup> against Plutella xylostella, attributed to bioisosteric replacement of amide bonds with oxadiazole rings. The oxadiazole enhances resistance to metabolic degradation .
Therapeutic Agents
- Ataluren (PTC124) ():
A 1,2,4-oxadiazole-based drug (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid) used for Duchenne muscular dystrophy. The fluorophenyl group improves bioavailability and target specificity .
Structural Advantage : The azetidine moiety in the target compound may offer superior metabolic stability over benzoic acid derivatives like Ataluren due to reduced susceptibility to esterase cleavage.
Physicochemical Properties
Lipophilicity and Solubility
- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole ():
1,3,4-Oxadiazoles exhibit lower log D (by ~1 unit) and higher aqueous solubility than 1,2,4-oxadiazoles due to differences in dipole moments. However, 1,2,4-oxadiazoles generally show better metabolic stability .
Implication : The azetidine group’s hydrophilicity may counterbalance the inherent lipophilicity of 1,2,4-oxadiazole, optimizing log D for CNS permeability or peripheral activity.
Thermal Stability (Energetic Materials)
- Bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)methane ():
Exhibits a melting point of 52°C and detonation velocity of 9053 m/s but poor thermal stability (decomposition at 117°C) .
Comparison: The azetidine substituent is unlikely to improve thermal stability in energetic materials but could serve as a hydrogen-bond donor in co-crystal engineering.
Structural Analogs
Biological Activity
The compound 3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects based on recent research findings.
Overview of 1,2,4-Oxadiazole Derivatives
1,2,4-Oxadiazoles are five-membered heterocyclic compounds known for their broad spectrum of biological activities. They have been synthesized and studied extensively for their potential as therapeutic agents in various diseases, particularly cancer and infectious diseases. The modifications to the oxadiazole scaffold can significantly enhance their bioactivity and target specificity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. These compounds exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms:
- Mechanisms of Action : The anticancer activity is attributed to the inhibition of key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . The hybridization of oxadiazoles with other pharmacophores enhances their efficacy against malignant cells.
- Case Studies : In a comparative study involving several oxadiazole derivatives, compounds were tested against human cancer cell lines including HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The results indicated that certain derivatives reduced cell viability significantly compared to standard chemotherapeutics like cisplatin and doxorubicin .
| Compound | Cell Line | Viability Reduction (%) at 10 µM | Viability Reduction (%) at 50 µM |
|---|---|---|---|
| 3a | HT-29 | 64.0 | 61.5 |
| 3b | MDA-MB-231 | 57.2 | 48.9 |
| 3e | HT-29 | 73.2 | 39.0 |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are well-documented:
- Antibacterial and Antifungal Effects : Numerous studies have confirmed the effectiveness of these compounds against a variety of bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, a series of aryl-1,3,4-oxadiazole derivatives demonstrated potent antibacterial activity comparable to established antibiotics .
- Research Findings : A specific study reported that certain oxadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Docking studies showed good binding affinities to bacterial target proteins .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has also been explored:
- Mechanism : Compounds containing the oxadiazole ring have shown inhibitory effects on inflammatory pathways and cytokine production. For example, some derivatives were evaluated using the carrageenan-induced paw edema model in rats, demonstrating substantial anti-inflammatory effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives:
- Modifications : Variations in substituents on the oxadiazole ring can lead to enhanced potency and selectivity towards specific biological targets. For example, substituting different functional groups can significantly alter the compound's interaction with enzymes involved in cancer progression or microbial resistance .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole, and how can reaction conditions be optimized?
- Methodology : A common approach involves refluxing precursors (e.g., substituted benzaldehydes or triazoles) in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Optimization may include varying reaction time (e.g., 4–8 hours), adjusting molar ratios, or using alternative solvents (e.g., DMF for polar intermediates). Thermolytic methods for unsubstituted oxadiazoles, as described for formylhydrazone ethylformate, can also inform process refinement .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and azetidine-oxadiazole connectivity. Infrared (IR) spectroscopy identifies functional groups like C=N (1650–1600 cm⁻¹) and C-O-C (1250–1150 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while elemental analysis confirms purity .
Q. What are the primary biological activities associated with 1,2,4-oxadiazole derivatives?
- Methodology : Oxadiazoles are evaluated for antimicrobial, anticancer, or anti-inflammatory activity via in vitro assays (e.g., MIC determination against bacterial strains). Structural analogs like 1,3,4-thiadiazoles and benzimidazole-triazole hybrids show activity against Mycobacterium tuberculosis and PTZ-induced seizures, suggesting similar screening protocols for this compound .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound with biological targets?
- Methodology : Molecular docking studies (e.g., using AutoDock Vina) compare the compound’s interaction with active sites of enzymes like acetylcholinesterase or bacterial gyrase. For example, oxadiazole-triazole conjugates exhibit binding energies ≤−8.5 kcal/mol, correlating with experimental antibacterial results . Density Functional Theory (DFT) calculations further analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology : Cross-validate results using standardized assays (e.g., CLSI guidelines for antimicrobial testing). For instance, discrepancies in IC₅₀ values may arise from variations in cell lines (e.g., HeLa vs. MCF-7) or solvent effects (DMSO concentration ≤1%). Meta-analyses of structure-activity relationships (SAR) can identify critical substituents (e.g., azetidine’s role in bioavailability) .
Q. How do advanced NMR techniques (e.g., 2D-COSY, NOESY) clarify stereochemical ambiguities?
- Methodology : 2D-NMR resolves overlapping signals in crowded regions (e.g., azetidine methylene protons). NOESY correlations confirm spatial proximity between oxadiazole and azetidine groups, while HSQC assigns ¹³C-¹H connectivity. For example, coupling constants (J = 8–10 Hz) in NOESY indicate rigid conformations in similar oxadiazole derivatives .
Q. What analytical methods ensure stability and purity during long-term storage?
- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection monitors degradation products (e.g., hydrolysis of the oxadiazole ring). Stability studies under varying temperatures (4°C vs. 25°C) and humidity levels (≤40% RH) are critical. Lyophilization or inert-atmosphere storage (argon) preserves sensitive derivatives .
Q. How can reaction yields be improved for multi-step syntheses involving azetidine intermediates?
- Methodology : Optimize protecting groups (e.g., Boc for azetidine amines) to prevent side reactions. Catalytic methods (e.g., Pd/C for hydrogenolysis) enhance efficiency. For example, substituting ethanol with THF in cyclization steps increased yields by 15–20% in related oxadiazole syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
